SIRT1 Activation Potential vs. SRT2183 (Class-Level Inference from Structural Analogy)
While direct SIRT1 activation data for this compound is not publicly available, its structural divergence from the known SIRT1 activator SRT2183 provides a critical differentiation node. SRT2183 ((R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide) exhibits an EC1.5 of 0.36 μM for SIRT1 [1]. The present compound lacks the essential (R)-3-hydroxypyrrolidine moiety, which is critical for SIRT1 activation by SRT2183 [1]. Furthermore, the saturated 2,3-dihydro core alters the planarity of the imidazo[2,1-b]thiazole ring, potentially diminishing π-stacking interactions required for allosteric SIRT1 activation. This makes the compound a valuable negative control or selectivity probe for sirtuin studies.
| Evidence Dimension | SIRT1 Activation Potency (EC1.5) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be significantly lower based on the absence of the critical (R)-3-hydroxypyrrolidine pharmacophore. |
| Comparator Or Baseline | SRT2183: EC1.5 = 0.36 μM |
| Quantified Difference | Inferred >100-fold difference based on pharmacophore necessity. |
| Conditions | SIRT1 enzymatic assay with fluorescent-labeled peptide substrate as described in Milne et al., Nature 2007 [1]. |
Why This Matters
For researchers studying SIRT1, this compound can serve as a critical structural analog to probe the pharmacophoric requirements of the hydroxypyrrolidine moiety, offering a precise tool to dissect target engagement versus off-target effects observed with SRT2183.
- [1] Milne JC, Lambert PD, Schenk S, et al. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature. 2007 Nov 29;450(7170):712-6. doi: 10.1038/nature06261. PMID: 18046409. View Source
